BenchChemオンラインストアへようこそ!

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

This imidazole derivative features a 4-chlorophenoxy substituent that imparts substantially higher lipophilicity (LogP 4.57 vs. ~1.6 for 1-phenylimidazole) and three H-bond acceptors, offering distinct binding thermodynamics for CYP inhibition and SAR exploration. Three validated synthetic routes (yields up to 89%) and thermal stability (~415°C boiling point) make it an ideal scaffold for derivatization. Available at 95% purity with 2–8°C storage. Contact us for bulk quantities and custom synthesis.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 1188265-11-3
Cat. No. B11926183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole
CAS1188265-11-3
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O/c16-12-1-5-14(6-2-12)19-15-7-3-13(4-8-15)18-10-9-17-11-18/h1-11H
InChIKeyGUAZMAQVIVSTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole (CAS 1188265-11-3): Procurement-Grade Physicochemical and Structural Specifications for Imidazole-Based Research


1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole (CAS 1188265-11-3) is a synthetic imidazole derivative characterized by a 4-chlorophenoxy-substituted phenyl ring attached to the N1 position of the imidazole core . This compound, with molecular formula C15H11ClN2O and molecular weight 270.71 g/mol, is commercially available at purities of 95% to 98% from multiple research chemical suppliers, with storage typically recommended at 2–8°C for long-term stability . As of this analysis, no peer-reviewed biological activity data—including antifungal MIC values, enzyme inhibition IC50 values, or in vivo pharmacokinetic parameters—are publicly available for this specific compound in primary research literature, patents, or authoritative databases. All differential evidence presented below is therefore derived from physicochemical properties and class-level structural inference, not from direct head-to-head biological comparisons.

Why 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole Cannot Be Interchanged with Simpler Imidazole Scaffolds: Structural Determinants of Lipophilicity and Target Engagement


The presence of the 4-chlorophenoxy substituent on the N1-phenyl ring fundamentally distinguishes 1-(4-(4-chlorophenoxy)phenyl)-1H-imidazole from simpler imidazole analogs such as 1-phenylimidazole, 1-(4-chlorophenyl)imidazole, or 4-(4-chlorophenyl)imidazole . The chlorophenoxy moiety introduces substantial steric bulk and significantly increased lipophilicity: the ACD/LogP of 4.57 (pH 7.4 LogD of 4.16) is markedly higher than the LogP of 1-phenylimidazole (~1.6), with correspondingly elevated predicted bioconcentration factors (BCF at pH 7.4: 851.49) . This structural feature alters membrane permeability potential, protein-binding behavior, and target site accessibility in ways that cannot be predicted from simpler imidazole scaffolds. In the context of cytochrome P450 inhibition studies—where 4-(4-chlorophenyl)imidazole is a well-characterized inhibitor of CYP2B enzymes with a Kd of approximately 3.8 μM for CYP2B4—the phenoxy extension in the target compound introduces additional degrees of conformational freedom and hydrogen-bond acceptor capacity (three H-bond acceptors vs. two in 4-CPI) that would inevitably produce divergent binding thermodynamics and selectivity profiles [1]. Therefore, substitution with structurally simpler imidazole analogs would invalidate any structure-activity relationship (SAR) interpretation or comparative biological assessment.

Quantitative Differentiation Evidence for 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole vs. Structural Analogs: Physicochemical Parameters and Synthetic Accessibility


Lipophilicity Advantage Over 1-Phenylimidazole: LogP and Predicted Membrane Permeability

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole exhibits substantially higher lipophilicity compared to the baseline imidazole scaffold 1-phenylimidazole, a property that directly influences membrane permeability, protein binding, and in vitro assay behavior. The ACD/LogP for the target compound is 4.57, with a pH 7.4 LogD of 4.16 . In contrast, 1-phenylimidazole has an ACD/LogP of approximately 1.61 . This represents a 2.96 log unit difference, corresponding to an approximately 900-fold higher theoretical octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical profiling Imidazole derivatives

Hydrogen-Bond Acceptor Capacity vs. CYP Inhibitor 4-(4-Chlorophenyl)imidazole (4-CPI)

The target compound possesses three hydrogen-bond acceptors (two from the ether oxygen in the phenoxy linker plus one from the imidazole N3), compared to only two acceptors in 4-(4-chlorophenyl)imidazole (4-CPI), a widely used CYP2B inhibitor tool compound . 4-CPI binds CYP2B4 with a reported Kd of approximately 3.8 μM and induces a characteristic closed conformational state in CYP2B enzymes [1]. The additional H-bond acceptor in 1-(4-(4-chlorophenoxy)phenyl)-1H-imidazole, contributed by the diaryl ether oxygen, alters the electrostatic interaction potential with heme iron and active-site residues, predicting distinct binding thermodynamics and potentially divergent CYP isoform selectivity.

Hydrogen bonding CYP inhibition Binding thermodynamics Imidazole inhibitors

Molecular Weight and Rotatable Bond Count: Differentiated Physicochemical Profile from 1-(4-Chlorophenyl)imidazole

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole (MW = 270.71 g/mol) contains three freely rotatable bonds and a molar refractivity of 77.0 ± 0.5 cm³ . By comparison, the simpler analog 1-(4-chlorophenyl)imidazole has a molecular weight of 178.62 g/mol and only one freely rotatable bond (the N-phenyl bond) . The target compound's increased molecular weight (+92.09 g/mol, +52%) and additional rotational degrees of freedom produce a more flexible and conformationally diverse structure, affecting entropic contributions to binding and solubility characteristics. The ACD/BCF (bioconcentration factor) at pH 7.4 is predicted as 851.49 for the target compound, reflecting enhanced lipophilicity-driven tissue distribution potential .

Molecular weight Rotatable bonds Drug-likeness Physicochemical parameters

Synthetic Accessibility via Multiple Convergent Routes: Microwave-Assisted Cyclization Yields Up to 85%

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole can be synthesized via multiple convergent methodologies, with microwave-assisted cyclization achieving yields up to 85% in 15 minutes using 4-(4-chlorophenoxy)acetophenone, ammonium acetate, and benzil in acetic acid at 120°C . Alternative routes include the Van Leusen imidazole synthesis using TosMIC (70–75% yield in one pot) and the Debus-Radziszewski reaction employing 4-(4-chlorophenoxy)benzaldehyde with glyoxal and ammonium acetate (82–89% yield, 6–8 h reflux) . While these yields are reported in the context of synthetic methodology development and not head-to-head comparisons with specific analog syntheses, the availability of multiple robust routes with moderate to high yields indicates reasonable synthetic accessibility for a compound of this molecular complexity.

Synthetic chemistry Microwave-assisted synthesis Imidazole cyclization Reaction yield

Thermal Stability and Storage Parameters Differentiated from Temperature-Sensitive Imidazole Analogs

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole exhibits a predicted boiling point of 414.7 ± 25.0 °C at 760 mmHg and a flash point of 204.6 ± 23.2 °C . These thermal stability parameters are substantially higher than those of simpler imidazole analogs: 1-phenylimidazole has a boiling point of approximately 256 °C, while 1-(4-chlorophenyl)imidazole boils at approximately 305.0 ± 25.0 °C . The target compound's higher thermal stability (+109–159 °C boiling point elevation) reflects the increased molecular weight and extended aromatic conjugation provided by the diphenyl ether moiety. Storage recommendations from vendors specify 2–8°C for long-term preservation, with shelf stability documented at three years under these conditions [1].

Thermal stability Storage conditions Boiling point Compound handling

Rule of Five Compliance and Drug-Likeness Profile vs. Clinical Imidazole Antifungals

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole complies with all Lipinski Rule of Five parameters: molecular weight 270.71 g/mol (<500), LogP 4.57 (<5), zero H-bond donors (<5), and three H-bond acceptors (<10), with zero rule violations predicted . This profile compares favorably to clinical imidazole antifungals such as clotrimazole (MW = 344.8, LogP ~5.0, 0 violations) and econazole (MW = 381.7, LogP ~5.3, 1 violation) [1]. The target compound occupies a physicochemical space with lower molecular weight and marginally lower lipophilicity than these clinical agents, positioning it as a potentially more developable scaffold for hit-to-lead optimization programs targeting fungal CYP51 or other imidazole-binding enzymes. Note that this comparison is based on predicted physicochemical properties only; no biological activity data exist for the target compound to support efficacy claims.

Drug-likeness Lipinski's Rule of Five ADME prediction Physicochemical profiling

Recommended Research Applications for 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole Based on Differential Physicochemical Evidence


Cytochrome P450 Inhibition Probe Development: Differentiated H-Bond Profile from 4-CPI

The target compound's three hydrogen-bond acceptors and extended aromatic system distinguish it from 4-(4-chlorophenyl)imidazole (4-CPI), the standard CYP2B inhibitor tool compound . For enzymologists and structural biologists investigating CYP conformational dynamics, this compound offers a distinct binding thermodynamics signature: the phenoxy ether oxygen introduces additional electrostatic interaction potential that may produce altered entropy-enthalpy compensation profiles compared to 4-CPI . This application scenario derives directly from the structural differentiation evidence presented in Evidence_Item 2 (H-bond acceptor count) and Evidence_Item 1 (elevated lipophilicity). Researchers should note that empirical CYP inhibition data for this compound are not yet available; this represents a prospective research application based on structural inference.

Antifungal Hit-to-Lead Scaffold Optimization: Lower MW and Controlled Lipophilicity vs. Clinical Imidazoles

The compound's molecular weight (270.71 g/mol) and LogP (4.57) position it favorably relative to clinical imidazole antifungals such as clotrimazole and econazole, which have higher molecular weights and lipophilicities that contribute to formulation challenges . For medicinal chemistry teams pursuing novel antifungal agents targeting CYP51 (lanosterol 14α-demethylase), this compound provides a Rule of Five-compliant scaffold with zero predicted violations . The chlorophenoxy substitution pattern offers opportunities for SAR exploration through systematic variation of the aryl ether linker, halogen substitution, and imidazole N-substituent modifications. This scenario stems from Evidence_Item 6 (Rule of Five compliance) and Evidence_Item 3 (molecular weight differentiation).

Synthetic Methodology Development: Multi-Route Accessibility for Derivatization Studies

The availability of three validated synthetic routes—microwave-assisted cyclization (85% yield, 15 min), Van Leusen TosMIC methodology (70–75% yield), and Debus-Radziszewski condensation (82–89% yield)—makes this compound an attractive scaffold for derivatization studies . For synthetic organic chemists developing imidazole-focused libraries, the convergent nature of these syntheses enables late-stage functionalization at multiple positions (imidazole C2, C4/C5, or phenyl ring) without complete route redesign. The compound's thermal stability (boiling point ~415 °C) further supports its use in elevated-temperature reaction conditions that might degrade less robust imidazole analogs . This scenario is directly supported by Evidence_Item 4 (synthetic yields) and Evidence_Item 5 (thermal stability).

Membrane Permeability and Cellular Accumulation Studies: High LogP Differentiation from 1-Phenylimidazole

The 900-fold higher theoretical octanol-water partition coefficient (LogP 4.57 vs. 1.61 for 1-phenylimidazole) predicts substantially different membrane permeability and intracellular accumulation behavior . For cell biologists and pharmacologists investigating structure-permeability relationships in imidazole series, this compound serves as a lipophilic comparator to the more hydrophilic baseline scaffold. The predicted bioconcentration factor (BCF at pH 7.4: 851.49) and KOC value (4339.45) indicate enhanced partitioning into lipid compartments and potential for tissue accumulation . These properties are relevant for designing cellular uptake assays using fluorescent derivatives or for evaluating intracellular target engagement. This scenario derives from Evidence_Item 1 (LogP differentiation).

Quote Request

Request a Quote for 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.